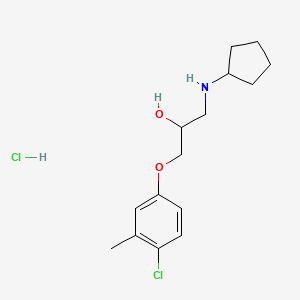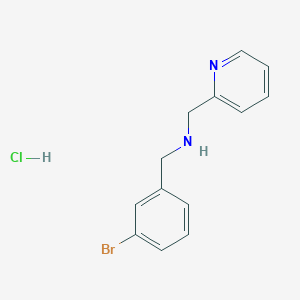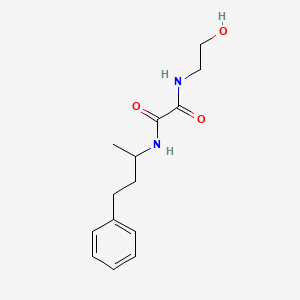
1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride
Overview
Description
1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride, also known as CGP 20712A, is a selective beta-1 adrenoceptor antagonist. It is commonly used in scientific research to study the role of beta-1 adrenoceptors in various physiological and pathological conditions.
Mechanism of Action
1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 20712A acts as a competitive antagonist of beta-1 adrenoceptors. It binds to the receptor site and prevents the binding of endogenous ligands, such as norepinephrine and epinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for regulating heart rate, blood pressure, and other physiological functions.
Biochemical and Physiological Effects:
1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 20712A has been shown to have a number of biochemical and physiological effects. It reduces heart rate and cardiac output, which can be beneficial in the treatment of hypertension and heart failure. It also decreases blood pressure by reducing the activity of the sympathetic nervous system. In addition, 1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 20712A has been shown to improve exercise performance by reducing the oxygen demand of the heart.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 20712A in lab experiments is its selectivity for beta-1 adrenoceptors. This allows researchers to study the specific effects of beta-1 adrenoceptor blockade without affecting other receptor subtypes. However, 1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 20712A has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time. In addition, 1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 20712A has been shown to have off-target effects on other receptors, such as beta-2 adrenoceptors, which can complicate interpretation of results.
Future Directions
There are several potential future directions for research on 1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 20712A. One area of interest is the role of beta-1 adrenoceptors in the development and progression of heart failure and other cardiovascular diseases. Another area of interest is the use of 1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 20712A as a tool to study the role of beta-1 adrenoceptors in the regulation of glucose metabolism and insulin secretion. Finally, there is potential for the development of new beta-1 adrenoceptor antagonists with improved selectivity and longer half-life for use in both research and clinical settings.
Scientific Research Applications
1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 20712A is widely used in scientific research to study the role of beta-1 adrenoceptors in various physiological and pathological conditions. It has been used to investigate the effects of beta-1 adrenoceptor blockade on cardiac function, blood pressure regulation, and exercise performance. 1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 20712A has also been used to study the role of beta-1 adrenoceptors in the development and progression of heart failure, hypertension, and diabetes.
properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-11-8-14(6-7-15(11)16)19-10-13(18)9-17-12-4-2-3-5-12;/h6-8,12-13,17-18H,2-5,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUXBOOKOPKHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC2CCCC2)O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]carbamate](/img/structure/B4175190.png)
![9-(4-chlorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4175193.png)

![methyl 4-({[(5-{1-[(2-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4175203.png)
![ethyl 4-({[(4-allyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4175206.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4175211.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4175212.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4175224.png)
amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B4175228.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4175232.png)

![methyl 2-methyl-5-oxo-4-{[(2-oxo-1-pyrrolidinyl)acetyl]amino}-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4175258.png)